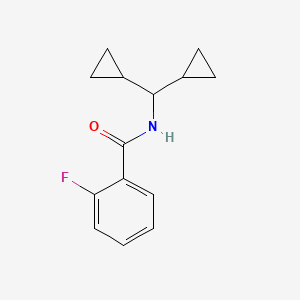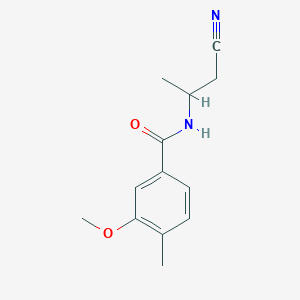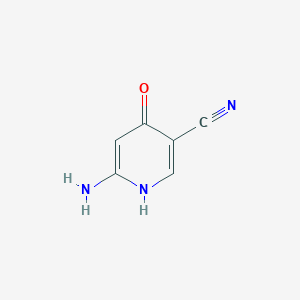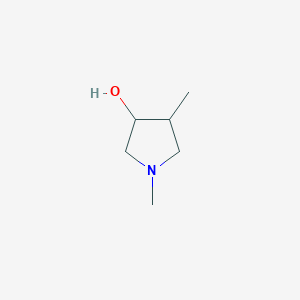
1-Cyanopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a cyano group at the first position and a carboxylic acid group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, the hydrolysis of 1-cyanopyrrolidine under acidic or basic conditions can yield this compound . Another method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: 1-Aminopyrrolidine-3-carboxylic acid.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Cyanopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-cyanopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access . The cyano and carboxylic acid groups play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor being targeted .
Comparación Con Compuestos Similares
1-Cyanopyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-carboxylic acid: Lacks the cyano group, leading to different chemical reactivity and biological activity.
Pyrrolidine-3,4-dicarboxylic acid: Contains an additional carboxylic acid group, which affects its solubility and reactivity.
1-Cyanopyrrolidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1-cyanopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c7-4-8-2-1-5(3-8)6(9)10/h5H,1-3H2,(H,9,10) |
Clave InChI |
VNCIWNIKLFWRHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)

![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)

![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)


![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)
![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
